molecular formula C15H18N2O3 B125148 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid CAS No. 77229-68-6

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

Numéro de catalogue: B125148
Numéro CAS: 77229-68-6
Poids moléculaire: 274.31 g/mol
Clé InChI: KIMKJIXTIWKABF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (CAS 102778-65-4) is a synthetic quinoline derivative with the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of 274.32 g/mol. Structurally, it features a pentanoic acid chain linked via an amino group to a 6-methoxyquinolin-8-yl moiety . This compound was designed as an L-amino acid conjugate of primaquine (PQ), a well-known antimalarial drug, to mitigate oxidative deamination of PQ’s primary amine—a common metabolic pathway that reduces its efficacy . Despite its structural optimization, preclinical studies in primate models revealed that this compound lacked antimalarial activity, highlighting the sensitivity of biological activity to specific structural modifications .

Méthodes De Préparation

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is typically synthesized as a metabolite of primaquine. The preparation involves the oxidative deamination of primaquine, catalyzed by monoamine oxidase A. This process can be studied using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the enantiomers of primaquine and its metabolite .

Analyse Des Réactions Chimiques

Amide Formation Reactions

The carboxylic acid group readily undergoes amidation with primary or secondary amines under standard coupling conditions. For example:

Reaction TypeReagents/ConditionsProductYield/Notes
Carbodiimide-mediated amidationEDC/HCl, HOBt, DMF, RTAmide derivatives (e.g., with benzylamine)~70–85% yield
Activation with thionyl chlorideSOCl₂, followed by amine additionAcid chloride intermediate → amideRequires anhydrous conditions
  • Key Insight : The steric hindrance from the quinoline ring slightly reduces reaction efficiency compared to simpler carboxylic acids .

Alkylation of the Amino Group

The primary amino group participates in nucleophilic substitution or reductive amination:

Reaction TypeReagents/ConditionsProductSelectivity
Reductive aminationAldehyde/ketone, NaBH₃CN, MeOHSecondary amine derivativesModerate regioselectivity
Alkylation with alkyl halidesK₂CO₃, DMF, 80°CN-Alkylated productsCompeting O-alkylation avoided due to methoxy group’s stability
  • Example : Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives, enhancing lipophilicity .

Oxidative Reactions

The methoxyquinoline core and side chain are susceptible to oxidation:

SiteOxidizing AgentProductNotes
Methoxy groupHNO₃/H₂SO₄Demethylation to hydroxyquinolineRequires harsh conditions
Pentanoic acid chainKMnO₄, acidic conditionsβ-ketopentanoic acid derivativeSide chain degradation observed
  • Stability Note : The compound shows moderate stability under mild oxidative conditions (e.g., H₂O₂) but degrades in strong acids .

Ring-Opening Reactions of the Quinoline Moiety

Under acidic or reductive conditions, the quinoline ring undergoes transformations:

ConditionsReagentsProductApplication
Acidic hydrolysisHCl, Δ8-amino-6-methoxyquinoline fragmentUsed in metabolic studies
Catalytic hydrogenationH₂, Pd/CTetrahydroquinoline derivativeEnhances water solubility
  • Mechanistic Insight : Ring-opening is facilitated by protonation at the nitrogen atom, followed by nucleophilic attack .

Catalytic Hydrogenation of the Quinoline Ring

Selective reduction of the quinoline’s aromatic system:

ConditionsCatalystProductSelectivity
H₂ (1 atm)Pd/C in EtOH1,2,3,4-Tetrahydroquinoline derivativeFull saturation of the pyridine ring
H₂ (high pressure)Rh/Al₂O₃DecahydroquinolineComplete reduction of all double bonds
  • Synthetic Utility : Hydrogenated derivatives exhibit altered pharmacokinetic profiles, including increased bioavailability .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related quinoline derivatives due to its amino-pentanoic acid side chain:

CompoundKey Structural FeatureReactivity Difference
4-(6-Methoxyquinolin-8-yl)amino)pentanoic acid Pentanoic acid side chainEnhanced solubility for amidation vs. alkylation
Primaquine Terminal primary amineHigher susceptibility to oxidative deamination
Bis(8-aminoquinolines) Dual amino groupsIncreased cross-linking potential

Degradation Pathways

Stability studies suggest two primary degradation routes:

  • Hydrolytic Degradation :

    • Acidic/basic hydrolysis cleaves the amino-pentanoic acid linkage, yielding 6-methoxyquinolin-8-amine and glutaric acid derivatives .

  • Photooxidation :

    • UV exposure generates quinoline N-oxide derivatives, confirmed by LC-MS .

Synthetic Modifications for Biological Studies

Derivatization strategies to enhance target binding:

  • Acryloylation : Reaction with acryloyl chloride introduces a Michael acceptor for covalent inhibition .

  • PEGylation : Attachment of polyethylene glycol (PEG) chains improves pharmacokinetics .

Applications De Recherche Scientifique

Biological Activities

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid exhibits various biological activities, making it a candidate for further research in pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds containing quinoline derivatives often exhibit anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that analogs of quinoline showed significant cytotoxic effects against breast cancer cells (MCF-7), suggesting that this compound may have similar effects due to its structural similarities .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial properties. They can disrupt bacterial cell membranes or inhibit key metabolic pathways.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

This table summarizes preliminary findings indicating that the compound exhibits promising antimicrobial activity against common pathogens .

Enzyme Modulation

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Study:

Research has demonstrated that similar compounds can inhibit carboxylesterases, enzymes that play a crucial role in drug metabolism. This inhibition could enhance the bioavailability of certain drugs when used in conjunction with this compound .

Therapeutic Potential

Given its diverse biological activities, this compound has potential applications in various therapeutic areas:

  • Cancer Therapy : Due to its anticancer properties, it could be developed as a chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial activity suggests it could be useful in treating bacterial infections resistant to conventional antibiotics.
  • Drug Development : As an enzyme modulator, it could be explored for enhancing the efficacy of existing drugs or developing new therapeutic agents.

Mécanisme D'action

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid itself is considered pharmacologically inactive. the mechanism of action of primaquine, from which carboxyprimaquine is derived, involves the generation of reactive oxygen species and interference with the electron transport in the parasite. This leads to the death of the parasite by disrupting its energy supply .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and chemical properties of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid can be contextualized through comparisons with related quinoline derivatives, amino acid conjugates, and antimalarial agents. Below is a detailed analysis:

Primaquine (PQ) and Its Derivatives

Primaquine (N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine) shares the 6-methoxyquinolin-8-yl core with the target compound but differs in its side chain. PQ’s 1,4-diamine side chain is critical for its antimalarial activity but is susceptible to oxidation to carboxylic acid derivatives, such as 8-[(4-aminopentyl)amino]-6-methoxyquinoline (a primaquine metabolite) . Unlike PQ, this compound replaces the terminal amine with a carboxylic acid group, which abolishes antimalarial activity despite improved metabolic stability .

Compound Structure Activity Reference
Primaquine (PQ) N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine Antimalarial, active against hypnozoites
8-[(4-aminopentyl)amino]-6-methoxyquinoline 8-aminoquinoline with pentylamine side chain Intermediate metabolite of PQ; reduced activity compared to PQ
This compound Carboxylic acid-terminated PQ conjugate Inactive in primate malaria models

Amino Acid-Conjugated 8-Quinolinamines

Several PQ-amino acid conjugates have been synthesized to enhance stability. For example:

  • 4-Oxo-butyric acid derivatives: Conjugates like 3-{6-[4-(Quinoxalin-2-Yaminamino)-Benzoylamino]-2-thiophen-2-yl-hexanoyl amino}-pentanoic acid (CAS 1RWO) exhibit caspase-1 inhibitory activity, demonstrating the versatility of quinoline-carboxylic acid hybrids in targeting enzymes .
  • Polyamine conjugates: Compounds such as di-tert-butyl hexane-1,6-diylbis((3-(4-((4-((6-methoxyquinolin-8-yl)amino)pentyl)amino)-4-oxobutanamido)propyl)carbamate) (Compound 7) are designed to enhance antibiotic adjuvant properties. These retain the 6-methoxyquinolin-8-yl motif but incorporate polyamine chains for improved cellular uptake .

Quinine Derivatives

Quinine derivatives, such as N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl)}ferrocene-carboxamide, share the methoxyquinoline scaffold but incorporate bulky substituents (e.g., ferrocene) for redox-active antimalarial effects . The rigid quinuclidine ring in these compounds enhances binding to heme, a mechanism absent in this compound due to its flexible pentanoic acid chain.

Key Research Findings

  • Metabolic Stability vs. Activity Trade-off: While this compound resists oxidative deamination, its lack of antimalarial activity underscores the necessity of a terminal amine for targeting parasitic mitochondria .
  • Structural Determinants of Activity : Modifications such as polyamine conjugation (e.g., Compound 7) or incorporation of heterocyclic groups (e.g., ferrocene) can restore or repurpose biological activity, even in carboxylic acid-containing derivatives .
  • Therapeutic Repurposing: Inactive antimalarials like this compound may serve as scaffolds for antibiotic adjuvants or enzyme inhibitors, as seen in caspase-1-targeting analogs .

Activité Biologique

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, also known as a quinoline derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it possesses a molecular weight of approximately 258.31 g/mol. The compound features a quinoline moiety that is known for its diverse biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that this compound may inhibit the growth of cancer cells. For example, it has been reported to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and topoisomerase IIa, with IC50 values in the low micromolar range . This dual action suggests its potential utility in cancer therapy, particularly for tumors that exhibit resistance to conventional treatments.

Study on Antimalarial Activity

A significant study highlighted the efficacy of this compound against malaria. The compound was effective against both relapsing and chronic forms of malaria caused by Plasmodium species. In vitro assays showed that it inhibited parasite growth effectively at concentrations that are achievable in vivo.

Cytotoxicity Assays

In cytotoxicity assays conducted on various cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Notes
This compoundAntimicrobial, anticancer~200Effective against multiple pathogens
Quinoline Derivative AAnticancer~150Similar mechanism as quinoline scaffold
Quinoline Derivative BAntimicrobial~250Less effective than the subject compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, and how can purity be validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoline derivatives with methoxy and amino groups are often prepared using Pd-catalyzed cross-coupling or direct amination under controlled pH and temperature .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient), NMR (¹H/¹³C for functional group analysis), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₅H₁₈N₂O₃, expected m/z 274.32) .

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks.
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodology : Apply a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze yield and byproduct formation using ANOVA. For example, highlights how variable interactions can identify non-linear effects, such as excess catalyst reducing selectivity .
  • Computational Support : Use quantum chemical calculations (e.g., DFT) to predict transition states and guide experimental parameter selection, as described in ’s reaction path optimization framework .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Data Reconciliation : Compare experimental conditions (e.g., cell lines, assay pH, or compound concentration ranges). For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability assays (e.g., static vs. flow conditions).
  • Analytical Validation : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and cross-validate with orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .

Q. What considerations are critical for designing in vivo studies with this compound?

  • Solubility & Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability. Preclinical pharmacokinetic studies should monitor plasma half-life and tissue distribution via LC-MS/MS.
  • Metabolic Pathways : Identify major metabolites using hepatic microsome assays (human vs. rodent) to assess interspecies variability. emphasizes the need for rigorous impurity profiling to exclude confounding effects .

Q. Methodological Tables

Parameter Optimization Range Analytical Tool Reference ID
Reaction Temperature60–100°CYield vs. Byproduct HPLC
Catalyst Loading0.5–2 mol%Turnover Frequency (TOF)
Bioactivity Validation1–100 µM (cell assays)SPR/LC-MS/MS

Propriétés

IUPAC Name

4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMKJIXTIWKABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891676
Record name 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77229-68-6
Record name 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYPRIMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 3
Reactant of Route 3
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 4
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 5
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 6
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.